2-Acetamido-1,3-oxazole-5-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in recent years . A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Oxazoles can undergo various chemical reactions. For instance, direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical And Chemical Properties Analysis
Oxazole-5-carboxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 289.3±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 23.6±0.3 cm3, and a molar volume of 78.0±3.0 cm3 .Scientific Research Applications
Synthesis and Biological Assessment
A study by Karpina et al. (2019) explores the synthesis of novel compounds including oxadiazole and triazolo[4,3-a]pyridine derivatives, starting from commercially available carboxylic acids. This research indicates the potential for 2-Acetamido-1,3-oxazole-5-carboxylic acid in the synthesis of biologically active compounds (Karpina et al., 2019).
Continuous Flow Synthesis
Gutmann et al. (2012) discuss the safe and efficient synthesis of 5-substitued-1H-tetrazoles and N-(2-azidoethyl)acylamides in a continuous flow reactor, using hydrazoic acid. This method includes the synthesis of β-azido-carboxamides, demonstrating another area where 2-Acetamido-1,3-oxazole-5-carboxylic acid could be relevant (Gutmann et al., 2012).
Chemoenzymatic Synthesis
Noguchi et al. (2012) developed a method for synthesizing sugar oxazolines from N-acetyl-2-amino sugars, highlighting the utility of oxazole derivatives like 2-Acetamido-1,3-oxazole-5-carboxylic acid in chemoenzymatic synthesis processes (Noguchi et al., 2012).
Metabolism Studies
Chatfield and Hunter (1973) investigated the metabolism of acetamidothiazoles in rats, providing insight into the metabolic pathways and potential applications of related compounds such as 2-Acetamido-1,3-oxazole-5-carboxylic acid (Chatfield & Hunter, 1973).
Protecting Group Free Glycosylation
Qiu, Garden, and Fairbanks (2022) demonstrated a method for converting unprotected 2-acetamido sugars into oxazolines, which can then be used to produce glycosides. This research underscores the potential of oxazole derivatives in novel glycosylation techniques (Qiu et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
properties
IUPAC Name |
2-acetamido-1,3-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-3(9)8-6-7-2-4(12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKOXFVSBWUCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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